Pentafluorobenzaldehyde oxime

Overview

Description

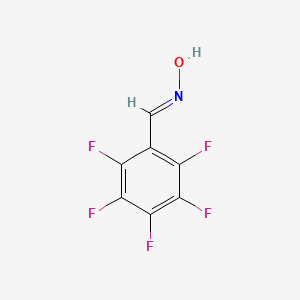

Pentafluorobenzaldehyde oxime is a derivative of pentafluorobenzaldehyde . Pentafluorobenzaldehyde is a multifunctional aromatic compound containing five atoms of fluorine and one aldehydic function .

Synthesis Analysis

The synthesis of pentafluorobenzaldehyde oxime involves the oximation of pentafluorobenzaldehyde . Another method involves the direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn (III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen .Molecular Structure Analysis

The molecular structure of pentafluorobenzaldehyde, the parent compound of pentafluorobenzaldehyde oxime, is C7HF5O . Its average mass is 196.074 Da and its monoisotopic mass is 195.994751 Da .Chemical Reactions Analysis

Oxime derivatives like pentafluorobenzaldehyde oxime contain weak N–O bonds that undergo homolytic scission, on appropriate thermal or photochemical stimulus, to initially release a pair of N- and O-centered radicals . Oxime metathesis is a tuneable and versatile chemistry for dynamic networks . The Beckmann rearrangement is another reaction employed to convert oximes to amides .Physical And Chemical Properties Analysis

Pentafluorobenzaldehyde, the parent compound of pentafluorobenzaldehyde oxime, has a molecular formula of C7HF5O . Its average mass is 196.074 Da and its monoisotopic mass is 195.994751 Da .Scientific Research Applications

Aromatic Polyfluoro-Compounds

- Derivative Synthesis : Pentafluorobenzaldehyde has been used to create a range of derivatives, including a pentafluorostilbene, a pentafluorocinnamic acid, an azine, oxime, and various acetals. These derivatives have been synthesized through reactions involving the carbonyl group or by replacing fluorine atoms with different functional groups (Aroskar, Brown, Plevey, & Stephens, 1968).

Pentafluorobenzaldehyde in Organic Synthesis

- Chemical and Physical Properties : Over the past decades, pentafluorobenzaldehyde has gained attention for its unique chemical and physical properties. It has been utilized in the chemistry of porphyrines, additives, drug delivery, and analytical chemistry. Its multifunctional nature, containing both fluorine atoms and an aldehydic function, allows for diverse chemical reactions (Pažitný, Solčan, & Végh, 2009).

Chromatographic Analysis

- Aldehyde Derivatization : Oxime derivatives of aldehydes, such as those from pentafluorobenzaldehyde, are useful for gas chromatographic analysis. These derivatives offer good separation and are particularly superior in terms of volatility and sensitivity to detection (Nishikawa & Sakai, 1995).

Condensation Reactions

- Synthetic Pathway to Corrole : Pentafluorobenzaldehyde has been used in solvent-free condensation reactions with pyrrole, leading to the synthesis of corrole, a tetrapyrrolic macrocycle, and other products (Gross et al., 1999).

Analytical Chemistry

- Derivative for Aldehyde Analysis : The use of O-(2,3,4,5,6-pentafluorobenzyl)oxime-trimethylsilyl ester derivatives has been found advantageous for the gas chromatographic analysis of aldehydes, ketones, and oxoacids in biological fluids. This method enhances the stability and detection sensitivity of these compounds (Hoffmann & Sweetman, 1991).

Mechanism of Action

The mechanism of action of oximes involves the reactivation of the phosphorylated acetylcholinesterase by displacing the phosphoryl moiety from the enzyme . The normal mechanism of action of acetylcholinesterase includes the binding of acetylcholine to the anionic site via its positively charged quaternary nitrogen, and to the serine hydroxyl group via a hydrogen bond with the carbonyl oxygen of acetyl group .

Safety and Hazards

Future Directions

Recent developments on oximes aim to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning . Oxime derivatives are easily made, are non-hazardous, and have long shelf lives. They contain weak N–O bonds that undergo homolytic scission, on appropriate thermal or photochemical stimulus, to initially release a pair of N- and O-centered radicals . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

properties

IUPAC Name |

(NE)-N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H/b13-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPMMKRVLZHPJP-HSIUAXRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3249188.png)

![n-Butyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3249195.png)